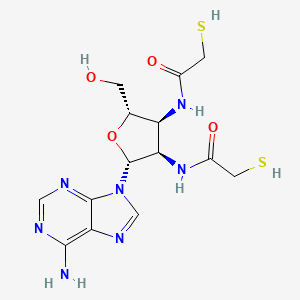
2',3'-Dideoxy-2',3'-bis(2-sulfanylacetamido)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N’-((2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl)bis(2-mercaptoacetamide)” is a complex organic compound that features a purine base attached to a tetrahydrofuran ring, with mercaptoacetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-((2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl)bis(2-mercaptoacetamide)” typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring, and finally the introduction of the mercaptoacetamide groups. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The mercaptoacetamide groups can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: Various substitution reactions can be performed on the purine base or the tetrahydrofuran ring to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptoacetamide groups would yield disulfides, while substitution reactions could introduce a variety of functional groups.
科学的研究の応用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology
In biological research, it may be used to study the interactions between purine bases and other biomolecules, such as enzymes and nucleic acids.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific chemical properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of “N,N’-((2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl)bis(2-mercaptoacetamide)” would depend on its specific interactions with molecular targets. These could include enzymes involved in purine metabolism, nucleic acids, or other biomolecules. The compound may exert its effects by binding to these targets and altering their activity or stability.
類似化合物との比較
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a different base.
Mercaptoacetamide Derivatives: Compounds with similar functional groups.
Uniqueness
The uniqueness of “N,N’-((2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl)bis(2-mercaptoacetamide)” lies in its combination of a purine base, a tetrahydrofuran ring, and mercaptoacetamide groups. This unique structure may confer specific biological activities and chemical properties that are not found in other similar compounds.
特性
CAS番号 |
185146-42-3 |
|---|---|
分子式 |
C14H19N7O4S2 |
分子量 |
413.5 g/mol |
IUPAC名 |
N-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-[(2-sulfanylacetyl)amino]oxolan-3-yl]-2-sulfanylacetamide |
InChI |
InChI=1S/C14H19N7O4S2/c15-12-11-13(17-4-16-12)21(5-18-11)14-10(20-8(24)3-27)9(6(1-22)25-14)19-7(23)2-26/h4-6,9-10,14,22,26-27H,1-3H2,(H,19,23)(H,20,24)(H2,15,16,17)/t6-,9-,10-,14-/m1/s1 |
InChIキー |
OHIAOCNZYPPAAP-GUSNPEKLSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)CS)NC(=O)CS)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)NC(=O)CS)NC(=O)CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



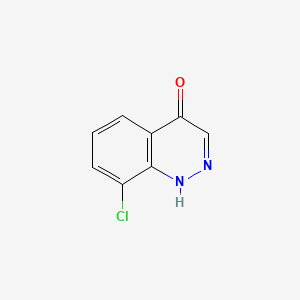
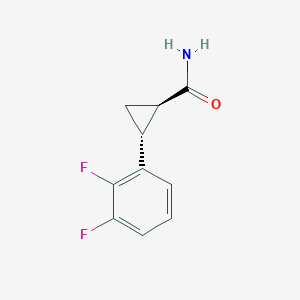
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)

![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
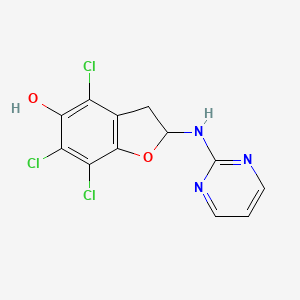
![4-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B12927872.png)
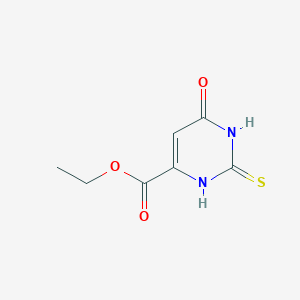


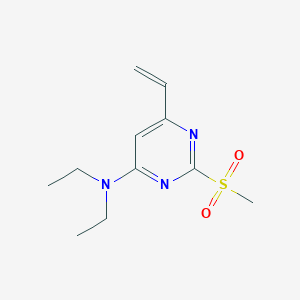
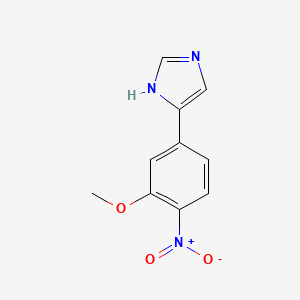
![2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole](/img/structure/B12927899.png)
